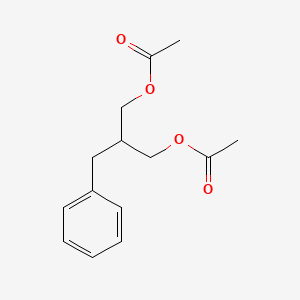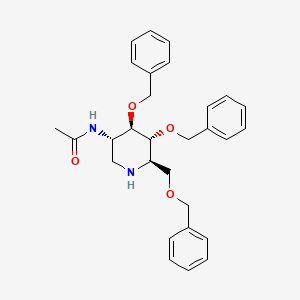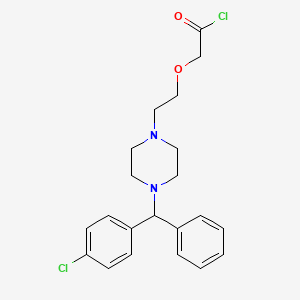
N-Hydroxy Ticagrelor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ticagrelor, also known as N-Hydroxy Ticagrelor, is a medication used for the prevention of stroke, heart attack, and other events in people with acute coronary syndrome . It acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . The drug is produced by AstraZeneca .
Synthesis Analysis
The synthesis of Ticagrelor is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .Molecular Structure Analysis
The molecular structure of Ticagrelor is complex. It belongs to the triclinic P1 space group with four Ticagrelor molecules in the asymmetric unit . The Ticagrelor molecules are generated through intermolecular hydrogen bonds along the (010) direction, forming an infinite molecular chain .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ticagrelor include the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in water and acetonitrile mixture .Physical And Chemical Properties Analysis
The anisotropic surface chemistry of different surfaces on the crystal influences its physical and chemical properties, such as solubility, tableting, etc . Antisolvent crystallization and rapid-cooling crystallization were carried out to tune the crystal habits of Ticagrelor form II .Aplicaciones Científicas De Investigación
Impact on Adenosine Plasma Concentration
N-Hydroxy Ticagrelor, primarily known as Ticagrelor, has been researched for its impact on adenosine plasma concentration. Studies have demonstrated that patients receiving Ticagrelor had significantly higher adenosine plasma concentrations compared to those receiving clopidogrel, suggesting that Ticagrelor may inhibit adenosine uptake by red blood cells. This effect was not correlated with the vasodilator-stimulated phosphoprotein index, indicating that the increase in adenosine plasma concentration might be independent of Ticagrelor's antiplatelet effects (Bonello et al., 2014).
Influence on Myocardial Blood Flow
Ticagrelor has been shown to potentiate global and regional adenosine-induced myocardial blood flow increases in patients with stable coronary artery disease. This effect was especially pronounced in regions with impaired myocardial flow reserve during intermediate and high doses of adenosine. The findings suggest that Ticagrelor's ability to enhance myocardial blood flow might contribute to its incremental mortality benefit compared with clopidogrel (Pelletier-Galarneau et al., 2017).
Effects on Platelet Function and Hemostasis
Ticagrelor has been explored for its antiplatelet properties, with studies highlighting its rapid, potent, and reversible binding to P2Y12 receptors. This binding leads to a consistent and high level of inhibition of platelet aggregation over time, which gradually decreases as plasma concentration declines. The reversible nature of this inhibition suggests its potential in reducing clinical thrombotic events in patients with acute coronary syndromes (Teng & Butler, 2010).
Interaction with Gut Microbiota
Emerging research has suggested a link between gut microbiota and the response to Ticagrelor in patients with ST segment elevation myocardial infarction. Studies indicate that gut microbiota dysbiosis may be a significant mechanism influencing the response to Ticagrelor, opening new therapeutic possibilities for modifying gut microbiota as a potential treatment strategy (Zhang et al., 2022).
Direcciones Futuras
Propiedades
Número CAS |
1644461-92-6 |
|---|---|
Nombre del producto |
N-Hydroxy Ticagrelor |
Fórmula molecular |
C₂₃H₂₈F₂N₆O₅S |
Peso molecular |
538.57 |
Sinónimos |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)
![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)


